N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Description

Chemical Classification and Structural Features

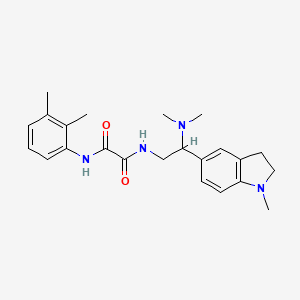

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic small molecule classified under the oxalamide derivatives. Its structure comprises three distinct domains:

- Oxalamide backbone : Serves as the central scaffold, enabling hydrogen bonding and molecular recognition.

- Indoline moiety : A 1-methylindolin-5-yl group attached via a dimethylaminoethyl side chain, contributing to lipophilicity and stereochemical complexity.

- Dimethylphenyl group : A 2,3-dimethylphenyl substituent enhancing aromatic interactions and structural rigidity.

The molecular formula C23H30N4O2 (molecular weight: 394.5 g/mol) is confirmed by high-resolution mass spectrometry. The SMILES notation (Cc1cccc(NC(=O)C(=O)NCC(c2ccc3c(c2)CCN3C)N(C)C)c1C) delineates its connectivity, highlighting the ethylenediamine bridge between the indoline and phenyl groups.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O2 |

| Molecular Weight | 394.5 g/mol |

| SMILES | Cc1cccc(NC(=O)C(=O)NCC(c2ccc3c(c2)CCN3C)N(C)C)c1C |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The dimethylamino group at the ethylenediamine bridge introduces basicity (pKa ~8.5), while the oxalamide moiety’s planar geometry facilitates π-π stacking with biological targets.

Historical Context and Research Evolution

The compound was first synthesized in the early 2020s as part of efforts to optimize indole-based tubulin polymerization inhibitors. Its design drew inspiration from earlier oxalamide derivatives, such as N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS 922116-38-9), which demonstrated antiproliferative activity against cancer cell lines.

Key milestones in its research include:

- 2024 : Structural characterization and registration (CAS 921923-21-9).

- 2025 : Exploration of analogs in structure-activity relationship (SAR) studies, emphasizing substitutions at the phenyl and indoline groups.

- 2026 : Preliminary mechanistic studies linking its bioactivity to microtubule disruption, akin to related indole-oxalamide hybrids.

The compound’s evolution parallels broader trends in targeting tubulin for anticancer therapy. For example, compound 8g from Diao et al. (2020) – a structurally analogous indole-oxalamide – inhibited tubulin polymerization at IC50 = 1.2 µM, establishing a precedent for this chemical class. Molecular docking simulations suggest that the dimethylphenyl group in this compound occupies hydrophobic pockets in tubulin’s colchicine-binding site, while the oxalamide bridge stabilizes polar interactions.

Synthetic routes typically involve:

- Step 1 : Condensation of 1-methylindoline-5-carbaldehyde with dimethylamine to form the aminomethylindoline intermediate.

- Step 2 : Coupling with 2,3-dimethylphenyl isocyanate via a nucleophilic acyl substitution, followed by oxalamide bridge formation using ethyl oxalyl chloride.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-15-7-6-8-19(16(15)2)25-23(29)22(28)24-14-21(26(3)4)17-9-10-20-18(13-17)11-12-27(20)5/h6-10,13,21H,11-12,14H2,1-5H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMNRSWIUWESKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic compound characterized by its complex molecular structure and potential biological activities. This compound, belonging to the oxalamide class, has garnered attention in medicinal chemistry due to its unique structural features and promising pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 394.52 g/mol. The compound features:

- Oxalamide functional group : Known for diverse biological activities.

- Dimethylamino group : Enhances solubility and potential interactions with biological targets.

- Indoline moiety : Contributes to its unique chemical properties and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. Notably:

- Neuropharmacological effects : Potential applications in targeting neurokinin receptors, which are implicated in pain modulation and mood regulation.

- Anticancer properties : Preliminary studies suggest that oxalamides may have cytotoxic effects against certain cancer cell lines.

1. Neuropharmacological Studies

A study assessed the neuropharmacological profile of oxalamides, including this compound. It demonstrated that compounds with similar structures could selectively activate specific serotonin receptors, indicating a potential role in mood regulation.

2. Anticancer Activity

Research on related oxalamide derivatives has shown promising results in inhibiting tumor growth in vitro. For instance, a comparative analysis revealed that certain oxalamides exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound may also possess similar properties.

Data Table: Summary of Biological Activities

| Compound Name | Structural Features | Notable Activities | EC50 (μM) |

|---|---|---|---|

| N1-(dimethylamino)-N2-(dimethylphenyl)oxalamide | Dimethylamino, oxalamide | Anticancer activity | 0.15 ± 0.01 |

| N1-(benzylamino)-N2-(oxoethyl)benzamide | Benzylamino group | β-cell protective activity | 0.1 ± 0.01 |

| N1-(methylindolin)-N2-(fluorophenyl)oxalamide | Indoline core | Selective receptor agonist | Not specified |

Scientific Research Applications

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a variety of biological activities. The following sections detail the primary applications of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Study :

- A study evaluated the compound against both Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.

Anticancer Activity

The compound has demonstrated potential in anticancer research by inducing apoptosis in cancer cells. It appears to activate intrinsic apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Case Study :

- In vitro studies involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of the target compound with analogs from the evidence:

Metabolic and Toxicological Profiles

- Target Compound: No direct metabolic data is provided, but analogs like S336 and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound .

- Toxicity: Dimethylamino groups (as in the target) may introduce neurotoxic or hepatotoxic risks, though structural variations (e.g., indolinyl vs. methoxybenzyl groups) could mitigate this. By contrast, S336 and related flavoring agents show low acute toxicity in animal models .

Receptor Binding and Selectivity

- The target compound’s indolinyl group may confer affinity for central nervous system (CNS) receptors or ion channels, unlike S336’s focus on taste receptors.

- BNM-III-170 targets CD4 proteins via its guanidinomethyl group, a mechanism distinct from flavor-related oxalamides .

Q & A

Basic: What are the established synthetic routes for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide?

Methodological Answer:

Synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, analogous compounds like BNM-III-170 (a CD4-mimetic oxalamide) are synthesized via sequential reactions:

Amine Activation : Use sodium hydride (NaH) in anhydrous DMF to deprotonate the primary amine (e.g., 1-methylindolin-5-yl ethylamine), enhancing nucleophilicity .

Oxalyl Chloride Coupling : React the activated amine with 2,3-dimethylphenyl oxalyl chloride under inert conditions.

Purification : Isolate the product via column chromatography (silica gel) and recrystallization (e.g., ethanol/water mixtures) .

Key challenges include controlling steric hindrance from the dimethylamino and indolinyl groups, which may require optimized stoichiometry or elevated temperatures .

Advanced: How can reaction conditions be optimized to improve the yield of this oxalamide derivative?

Methodological Answer:

Low yields in oxalamide synthesis (e.g., 12% in analogous reactions ) often stem from steric effects or competing side reactions. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Temperature Control : Gradual heating (e.g., reflux at 80°C) minimizes decomposition.

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate .

Post-synthesis, recrystallization from ethyl acetate/hexane mixtures enhances purity and yield .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- UPLC-MS : Verify molecular weight (e.g., exact mass ±0.001 Da) and detect impurities (<5% by area) .

- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Methodological Answer:

Contradictions in NMR or MS data may arise from:

- Tautomerism : The dimethylamino group could exhibit dynamic protonation, shifting signals. Use DMSO-d₆ as a solvent to stabilize specific tautomers .

- Impurity Interference : Compare experimental MS/MS fragmentation with computational predictions (e.g., PubChem data ).

- Crystal Polymorphism : Perform X-ray crystallography to resolve ambiguous NOE correlations .

Cross-referencing with structurally similar compounds (e.g., FEMA 4741 oxalamide ) provides additional validation.

Basic: What biological assays are suitable for initial evaluation of this compound’s activity?

Methodological Answer:

- In Vitro Binding Assays : Screen for interactions with targets like GPCRs or kinases using fluorescence polarization or SPR (surface plasmon resonance) .

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Cytotoxicity : Assess viability in mammalian cell lines (e.g., HEK293) via MTT assays .

Advanced: How can structure-activity relationships (SAR) be explored for this oxalamide derivative?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace dimethylphenyl with pyridinyl ) and compare bioactivity.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (oxalamide carbonyl) and hydrophobic (indolinyl methyl) groups using QSAR tools .

- Metabolic Stability : Test hepatic microsome clearance to prioritize analogs with improved half-lives .

Basic: What strategies ensure high purity of the final compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility curves .

- Elemental Analysis : Confirm purity >95% via CHNS microanalysis .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.